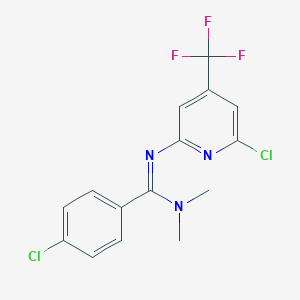

4-Chloro-N'-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-N,N-dimethyl-benzamidine

Overview

Description

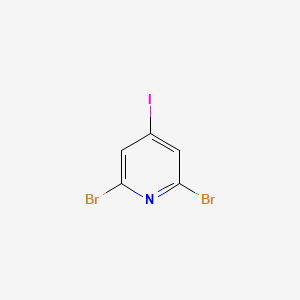

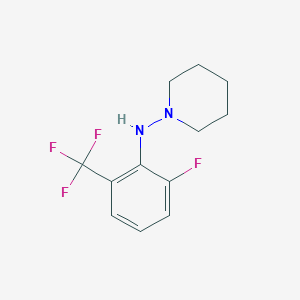

“4-Chloro-N’-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-N,N-dimethyl-benzamidine” is a chemical compound with the CAS number 1311283-80-3 . It has a molecular formula of C14H10Cl2F3N3 and a molecular weight of 348.15 .

Molecular Structure Analysis

The molecular structure of this compound includes a benzamidine group, a pyridinyl group, and trifluoromethyl group . The exact structure can be found in the MOL file with the MDL Number MFCD19981259 .Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 427.9±45.0 °C and a predicted density of 1.40±0.1 g/cm3 . Its pKa is predicted to be 4.13±0.50 .Scientific Research Applications

Crystallography and Structural Analysis The structural analysis of related compounds, such as fluazinam, reveals their crystalline forms and interaction patterns. In one study, the asymmetric unit of fluazinam, a compound with structural similarities, shows a dihedral angle between the pyridine and benzene ring planes, illustrating the compound's complex geometric arrangement. This analysis aids in understanding the molecular interactions and stability of such compounds (Youngeun Jeon et al., 2013).

Heterocyclic Chemistry and Ring Transformations In the realm of heterocyclic chemistry, research on ring transformations of heterocyclic halogeno compounds with nucleophiles has unveiled pathways to s-triazine derivatives. This showcases the compound's potential in creating diverse heterocyclic systems, which are pivotal in drug design and development (H. Plas & B. Zuurdeeg, 2010).

Drug Development and Pharmacological Applications The chemical framework of 4-Chloro-N'-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-N,N-dimethyl-benzamidine is instrumental in developing KCNQ2/Q3 potassium channel openers. These channels are targets for treating epilepsy and pain. Although some derivatives showed promise in rodent models, toxicities limited their further development, highlighting the challenges and considerations in drug design (G. Amato et al., 2011).

Synthetic Methodologies and Green Chemistry The compound's framework has been utilized in green chemistry applications, such as the ultrasound-assisted synthesis of benzamide derivatives with potential anti-tubercular activity. This approach not only highlights the compound's utility in synthesizing biologically active molecules but also emphasizes the importance of environmentally friendly methods in chemical synthesis (Urja D. Nimbalkar et al., 2018).

properties

IUPAC Name |

4-chloro-N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylbenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2F3N3/c1-23(2)14(9-3-5-11(16)6-4-9)22-13-8-10(15(18,19)20)7-12(17)21-13/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTAUKKIKEBBHQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=NC1=NC(=CC(=C1)C(F)(F)F)Cl)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-N'-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-N,N-dimethyl-benzamidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Oxa-8-azaspiro[4.5]decane oxalate](/img/structure/B1401615.png)

![3-(2-{2-[2-(2-Iodoethoxy)-ethoxy]-ethoxy}-ethoxy)-propyne](/img/structure/B1401618.png)

![N-[1-(4-Amino-benzenesulfonyl)-piperidin-4-yl]-acrylamide](/img/structure/B1401620.png)

![ethyl 2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B1401628.png)

![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1401629.png)